

In Silico Modeling of ZJ01 Interactions with Keap1: A Technical Guide

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Compound of Interest		
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This technical guide provides an in-depth analysis of the in silico modeling of **ZJ01**, a small molecule inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). **ZJ01** has been identified as a promising therapeutic agent, and understanding its molecular interactions is crucial for further drug development and optimization. This document outlines the computational methodologies used to predict and analyze the binding of **ZJ01** to its target, Keap1, summarizes the quantitative data from these studies, details relevant experimental protocols for validation, and visualizes the associated signaling pathway and experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from both in silico modeling and experimental assays of the **ZJ01**-Keap1 interaction.



Parameter	Method	Value	Reference
Binding Free Energy (ΔG)	Molecular Mechanics Poisson-Boltzmann Surface Area (MM- PBSA)	-26.10 kcal/mol	[1]
Equilibrium Dissociation Constant (Kd)	Fluorescence Polarization (FP) Assay	5.1 μM	[1]
Equilibrium Dissociation Constant (Kd)	Surface Plasmon Resonance (SPR)	48.1 μM	[1]

In Silico Modeling Protocols

The following sections detail the computational methodologies employed to model the interaction between **ZJ01** and the Keap1 Kelch domain.

Molecular Docking

Molecular docking simulations were performed to predict the binding pose of **ZJ01** within the Nrf2 binding site of the Keap1 Kelch domain.[1]

- Software: Autodock-4[1]
- Target Protein Preparation:
 - The crystal structure of the Keap1 Kelch domain was obtained from the Protein Data Bank (PDB ID: 4IQK).
 - Water molecules were removed from the crystal structure.
 - Gasteiger partial charges were assigned to the protein atoms using AutoDockTools.[1]
- Ligand Preparation:
 - The 3D structure of **ZJ01** was generated and optimized.



- Gasteiger partial charges were assigned to the ligand atoms.
- Docking Procedure:
 - The docking was performed to investigate the possible binding modes of **ZJ01** to the Keap1 Kelch domain.[1]

Molecular Dynamics (MD) Simulation

To assess the stability of the predicted **ZJ01**-Keap1 complex and to further refine the binding mode, molecular dynamics simulations were conducted.[1]

- Software: GROMACS 5.0.4 package[1]
- System Preparation:
 - The initial coordinates for the simulation were taken from the docked Keap1/ZJ01 complex.
 - The protonation states of ionizable residues were determined using the H++ program.
 - The complex was placed in a periodic box of transferable intermolecular potential 3P
 (TIP3P) water molecules, extending 12 Å from the protein atoms.
 - Counter-ions were added to neutralize the system.
- Simulation Protocol:
 - The simulation was performed for 50 nanoseconds (ns).[1]
 - An isothermal-isobaric (NPT) ensemble and periodic boundary conditions were applied.[1]

Experimental Protocols for Validation

The following experimental protocols are essential for validating the in silico predictions and characterizing the inhibitory activity of **ZJ01** on the Keap1-Nrf2 PPI.

Co-Immunoprecipitation (Co-IP) Assay



This assay is used to demonstrate the inhibitory effect of **ZJ01** on the interaction between Keap1 and Nrf2 in a cellular context.[2]

- Objective: To determine if **ZJ01** can reduce the amount of Nrf2 that is pulled down with Keap1.
- Methodology:
 - Cells are treated with either a vehicle control or ZJ01.
 - Cells are lysed to release the proteins.
 - An antibody specific to Keap1 is added to the cell lysate and incubated to allow the antibody to bind to Keap1 and any proteins associated with it (i.e., Nrf2).
 - Protein A/G beads are added to the lysate. These beads bind to the antibody, forming a larger complex.
 - The complex is precipitated by centrifugation, and the supernatant is discarded.
 - The precipitated proteins are washed to remove non-specifically bound proteins.
 - The proteins are eluted from the beads and analyzed by Western blotting using an antibody against Nrf2. A reduced amount of Nrf2 in the ZJ01-treated sample compared to the control indicates that ZJ01 has disrupted the Keap1-Nrf2 interaction.

Nrf2 Activity Assay

This assay measures the activation of the Nrf2 signaling pathway in response to **ZJ01** treatment.

- Objective: To quantify the amount of activated Nrf2 in the nucleus that is capable of binding to the Antioxidant Response Element (ARE).
- Methodology:
 - Nuclear extracts are prepared from cells treated with a vehicle control or ZJ01.

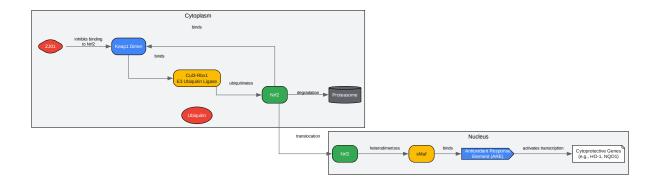


- The nuclear extracts are incubated in microplate wells that are coated with a doublestranded DNA (dsDNA) sequence containing the ARE.
- Active Nrf2 in the nuclear extract binds to the ARE on the plate.
- The wells are washed to remove unbound proteins.
- A primary antibody specific to Nrf2 is added to the wells, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
- A colorimetric substrate for HRP is added, and the absorbance is measured. An increase
 in absorbance in the **ZJ01**-treated samples compared to the control indicates an increase
 in Nrf2 activity.

Visualizations

The following diagrams were created using the DOT language to illustrate key pathways and workflows.

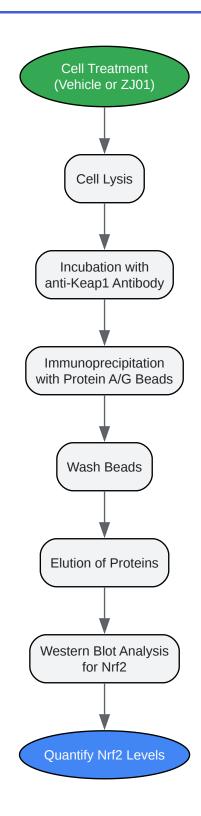




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Caption: Keap1-Nrf2 Signaling Pathway and the Mechanism of Action of **ZJ01**.





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References

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- 2. ZJ01, a Small Molecule Inhibitor of the Kelch-Like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 (Keap1-Nrf2) Protein-Protein Interaction, Reduces Hyperoxic Acute Lung Injury in a Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
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